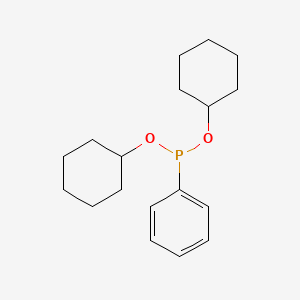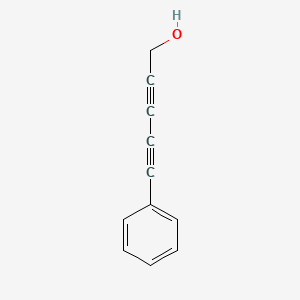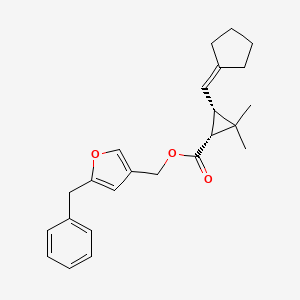
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is a synthetic pyrethroid insecticide. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is known for its high insecticidal activity and low mammalian toxicity, making it a valuable tool in pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate involves the esterification of chrysanthemic acid with 5-benzyl-3-furylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 5-benzyl-3-furylmethanol.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental fate.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for its potential use in developing new insecticides with improved safety profiles.
Industry: Widely used in agricultural and household pest control products.
Wirkmechanismus
The insecticidal activity of 5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is primarily due to its action on the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged opening of these channels. This leads to continuous nerve impulses, resulting in paralysis and death of the insect. The compound is selective for insect sodium channels, which accounts for its low toxicity to mammals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bioresmethrin: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: Widely used pyrethroid with a broader spectrum of activity.
Cypermethrin: Known for its high potency and long-lasting effects.
Uniqueness
5-Benzyl-3-furylmethyl (+)-cis-ethanochrysanthemate is unique due to its high selectivity for insect sodium channels and its low mammalian toxicity. This makes it a safer alternative to other insecticides, particularly in household and agricultural applications .
Eigenschaften
CAS-Nummer |
31182-65-7 |
|---|---|
Molekularformel |
C24H28O3 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(5-benzylfuran-3-yl)methyl (1R,3S)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H28O3/c1-24(2)21(14-18-10-6-7-11-18)22(24)23(25)27-16-19-13-20(26-15-19)12-17-8-4-3-5-9-17/h3-5,8-9,13-15,21-22H,6-7,10-12,16H2,1-2H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
MGRRXBWTLBJEMS-VXKWHMMOSA-N |
Isomerische SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C |
Kanonische SMILES |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


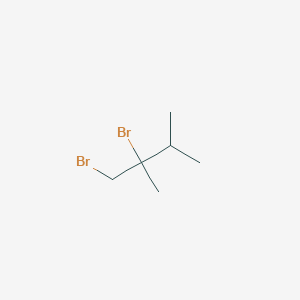
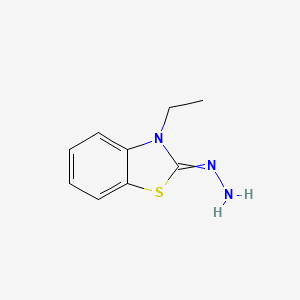
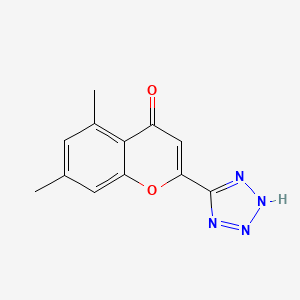
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
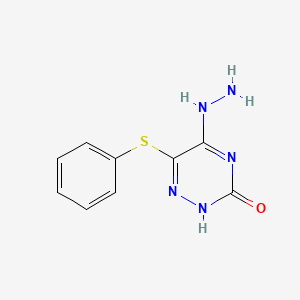
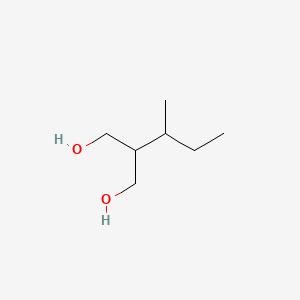

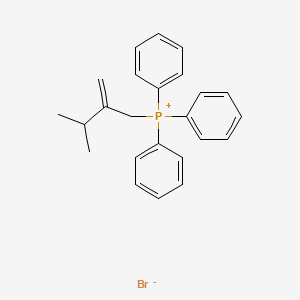
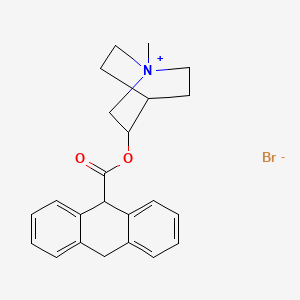
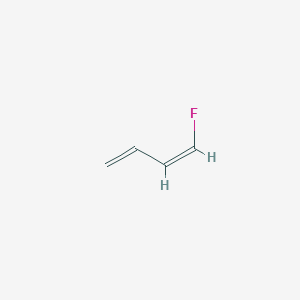
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
